Gentamicin A3

Description

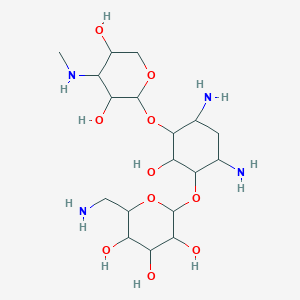

Structure

2D Structure

Properties

CAS No. |

55715-67-8 |

|---|---|

Molecular Formula |

C18H36N4O10 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H36N4O10/c1-22-9-7(23)4-29-17(11(9)25)31-15-5(20)2-6(21)16(14(15)28)32-18-13(27)12(26)10(24)8(3-19)30-18/h5-18,22-28H,2-4,19-21H2,1H3 |

InChI Key |

BDTQHFBWYNCGHN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O |

Origin of Product |

United States |

Biosynthesis and Biotechnological Production of Gentamicin A3

Producer Organisms and Fermentation Processes

The primary sources of Gentamicin (B1671437) A3 are bacteria belonging to the genus Micromonospora. These soil-dwelling actinomycetes are renowned for their ability to produce a diverse array of secondary metabolites, including the various components of the gentamicin complex.

Micromonospora purpurea and Micromonospora echinospora are the most well-documented producers of the gentamicin complex, which includes Gentamicin A3 as a minor component. These Gram-positive, aerobic bacteria form a branched mycelium and are distinguished by the production of single spores on their substrate hyphae. While the major components of the gentamicin complex, such as Gentamicin C1, C1a, and C2, are often the primary products of fermentation, trace amounts of other variants, including this compound, are also synthesized. The precise yield of this compound can vary depending on the specific strain of Micromonospora and the fermentation conditions employed.

Maximizing the yield of gentamicin, including the minor component A3, through fermentation requires careful optimization of various physical and chemical parameters. These conditions are designed to support robust microbial growth and trigger the complex regulatory networks that govern secondary metabolite production. Key factors that are manipulated include nutrient composition, pH, temperature, and aeration.

Table 2.1: Optimized Fermentation Parameters for Gentamicin Production by Micromonospora sp.

| Parameter | Optimized Value/Condition | Reference |

| Carbon Source | Potato Starch, Glucose | msk.or.kr |

| Nitrogen Source | Soybean Meal, Fodder Yeast | msk.or.kr |

| pH | 6.8 - 7.5 | msk.or.kr |

| Temperature | 28°C - 36°C | msk.or.krgoogle.com |

| Aeration | High dissolved oxygen levels | msk.or.kr |

| Trace Elements | Cobalt (CoCl₂) | msk.or.kr |

Note: This table represents general optimized conditions for the gentamicin complex. Specific conditions to enhance the yield of this compound are not extensively documented and would likely require strain-specific optimization.

Gentamicin Biosynthetic Pathway Elucidation

The biosynthesis of this compound follows a multi-step pathway involving the assembly of a central aminocyclitol core, 2-deoxystreptamine (B1221613) (2-DOS), followed by the sequential attachment of specific sugar moieties. This intricate process is encoded by a dedicated set of genes organized in a biosynthetic gene cluster.

The genetic blueprint for gentamicin production is located in a contiguous region of the Micromonospora chromosome known as the gentamicin biosynthetic gene cluster (BGC). This cluster contains all the necessary genes encoding for the enzymes that catalyze the various steps in the pathway, as well as regulatory and resistance genes. The core set of genes is responsible for the synthesis of the 2-DOS ring and the subsequent glycosylation and modification steps. Comparative analysis of the gentamicin BGC with those of other aminoglycosides, such as kanamycin (B1662678), has revealed conserved genes for the synthesis of the 2-DOS core, highlighting a common evolutionary origin for these antibiotics.

Table 2.2: Key Gene Functions in the Gentamicin Biosynthetic Gene Cluster

| Gene(s) | Encoded Enzyme/Function | Role in Biosynthesis | Reference |

| genD2, genS2, genN | Oxidoreductase, Transaminase, N-methyltransferase | Conversion of Gentamicin A2 to Gentamicin A | nih.govnih.gov |

| genM1, genM2 | Glycosyltransferases | Attachment of sugar moieties to the 2-DOS core | biorxiv.org |

| genK | C-methyltransferase | C-6' methylation, a key branching point in the pathway | pnas.org |

The assembly of this compound is a stepwise process involving the modification of an earlier intermediate, Gentamicin A2. The key transformations involve the conversion of a hydroxyl group to a methylated amine on one of the sugar rings.

The journey from the initial pseudotrisaccharide, Gentamicin A2, to Gentamicin A involves a three-enzyme cascade. First, the oxidoreductase GenD2 acts on the C-3" position of Gentamicin A2. This is followed by the action of the transaminase GenS2, which introduces an amino group. Finally, the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, GenN, specifically methylates this newly introduced amino group to form Gentamicin A nih.govnih.gov.

Glycosylation is a pivotal step in the biosynthesis of this compound, where specific sugar units are attached to the central 2-deoxystreptamine (2-DOS) core. This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs). The structure of this compound reveals the attachment of two distinct sugar moieties: a 6'-amino-6'-deoxy-α-D-glucopyranosyl unit at the 4-position of the 2-DOS ring and a 3"-methylamino-3"-deoxy-β-L-arabinopyranosyl unit at the 6-position.

The gentamicin biosynthetic gene cluster encodes for several glycosyltransferases, with GenM1 and GenM2 being two of the key players. While the precise substrate specificity of the GTs leading directly to the full Gentamicin A complex requires further specific investigation, it is understood that these enzymes are responsible for the sequential addition of the sugar building blocks to the 2-DOS core to form the pseudotrisaccharide scaffold that is a precursor to this compound biorxiv.org. The formation of the specific glycosidic linkages found in this compound is a direct result of the catalytic activity of these dedicated enzymes.

Characterization of Enzymatic Steps Leading to this compound

Dideoxygenation Mechanisms

The biosynthesis of this compound involves a crucial C-3′,4′-dideoxygenation step, a feature that contributes to its potency against certain resistant bacteria. This process is not a simple removal of hydroxyl groups but a complex enzymatic cascade. The dideoxygenation process begins with the phosphorylation of the 3'-hydroxyl group of intermediates such as JI-20A and JI-20Ba, a reaction catalyzed by the enzyme GenP, which is a homolog of aminoglycoside 3'-phosphotransferases. acs.orgresearchgate.netacs.orgnih.gov This initial phosphorylation is a critical activation step that prepares the molecule for subsequent modifications.

Following phosphorylation, a concerted action of two pyridoxal 5'-phosphate (PLP)-dependent enzymes, GenB3 and GenB4, facilitates the removal of both the 3'- and 4'-hydroxyl groups. GenB3 is a versatile enzyme that catalyzes both the elimination of water and the subsequent elimination of the phosphate (B84403) group. acs.orgacs.org This results in the formation of a 3′,4′-dideoxy-4′,5′-ene-6′-oxo intermediate. researchgate.net GenB3 is the first reported PLP-dependent enzyme to catalyze dideoxygenation in the biosynthesis of aminoglycosides. nih.gov The catalytic mechanism of GenB3 involves the liberation of an imine which then hydrolyzes to a ketone or aldehyde. acs.orgacs.org This intermediate is then reaminated by GenB3, utilizing an amino donor. acs.orgacs.org

The final step in the dideoxygenation process involves the enzyme GenB4, which catalyzes the migration of the double bond formed by GenB3. acs.orgacs.org This enzymatic action, coupled with a reduction step, leads to the formation of the saturated C-3' and C-4' positions characteristic of the gentamicin C complex, including precursors to what would be further modified into other gentamicin components. researchgate.net The crystal structures of GenB3 and GenB4 have been resolved, providing significant insights into their catalytic mechanisms and guiding site-directed mutagenesis studies to identify crucial amino acid residues for their functions. acs.orgacs.org

Methylation and Other Post-Glycosylation Modifications

Methylation is a key post-glycosylation modification in the gentamicin biosynthetic pathway, contributing to the diversity of the final gentamicin complex. Several S-adenosylmethionine (SAM)-dependent methyltransferases are involved in this process. One of the critical methylation steps is the C-6' methylation of the gentamicin X2 intermediate, which is catalyzed by the radical SAM-dependent enzyme GenK. nih.govnih.gov This reaction is a significant branch point in the pathway. nih.govnih.govnih.gov

Another important methylation is the N-methylation at the 6'-position. The enzyme GenL has been identified as the terminal 6'-N-methyltransferase responsible for converting gentamicin C1a to C2b and gentamicin C2 to C1. nih.gov Interestingly, the gene encoding GenL is not located within the main gentamicin biosynthetic gene cluster but is found elsewhere on the chromosome. nih.gov Other methyltransferases, such as GenN (a 3''-N-methyltransferase) and GenD1 (a 4''-C-methyltransferase), also play roles in modifying the gentamicin structure, although their direct impact on the specific A3 component is less detailed in the provided context. nih.govnih.gov The substrate flexibility of these methyltransferases can lead to the production of a variety of methylated gentamicin derivatives. nih.gov

Biosynthetic Intermediates and Branching Pathways Relevant to this compound

The biosynthesis of this compound proceeds through a series of intermediates and branching pathways. A key early intermediate is the pseudodisaccharide paromamine. nih.gov The pathway then progresses to the formation of gentamicin A2, the first pseudotrisaccharide intermediate. nih.govnih.gov Gentamicin A2 is subsequently converted to gentamicin X2, which represents a major branch point in the pathway. nih.govnih.govresearchgate.net

At the gentamicin X2 branch point, the pathway can diverge into two main branches. nih.govnih.gov One branch is initiated by the C-6' methylation of gentamicin X2 by the enzyme GenK to form G418. nih.govnih.gov The other branch involves the direct oxidation of the 6'-hydroxyl group of gentamicin X2 by the dehydrogenase GenQ to form an aldehyde. nih.govresearchgate.net GenQ exhibits dual specificity and can also act on G418 in the other branch. nih.govresearchgate.net

Following the action of GenQ, the aminotransferase GenB1 catalyzes the amination of the resulting intermediates to produce JI-20A and JI-20B. nih.gov These intermediates are then subjected to the dideoxygenation process as described earlier. The specific sequence of these modifications and the flux through these branching pathways ultimately determine the final ratio of the different gentamicin components produced by Micromonospora echinospora.

| Enzyme | Function in Gentamicin Biosynthesis | Reference |

| GenP | Catalyzes the 3'-phosphorylation of JI-20A and JI-20Ba, initiating the dideoxygenation process. | acs.orgresearchgate.netacs.orgnih.gov |

| GenB3 | A PLP-dependent enzyme that catalyzes the elimination of water and phosphate in the dideoxygenation pathway. | acs.orgacs.orgnih.gov |

| GenB4 | A PLP-dependent enzyme that catalyzes double bond migration during dideoxygenation. | acs.orgacs.org |

| GenK | A radical SAM-dependent methyltransferase that catalyzes the C-6' methylation of gentamicin X2. | nih.govnih.gov |

| GenL | A 6'-N-methyltransferase responsible for the terminal N-methylation of certain gentamicin components. | nih.gov |

| GenQ | A flavin-linked dehydrogenase that oxidizes the 6'-hydroxyl group of gentamicin X2 and G418. | nih.govresearchgate.net |

| GenB1 | An aminotransferase that catalyzes the amination of intermediates in the late stages of biosynthesis. | nih.gov |

| GenB2 | An epimerase that converts gentamicin C2a to gentamicin C2. | nih.gov |

Genetic Engineering and Metabolic Pathway Manipulation

Heterologous Expression of Biosynthetic Genes

The genetic manipulation of the natural gentamicin producer, Micromonospora echinospora, can be challenging. nih.gov To overcome this, heterologous expression of gentamicin biosynthetic genes in more genetically tractable hosts, such as Streptomyces venezuelae, has been a valuable strategy to elucidate the functions of individual genes and reconstruct parts of the biosynthetic pathway. nih.govnih.gov

For instance, the minimal set of genes required for the biosynthesis of the core aminocyclitol moiety, 2-deoxystreptamine (2-DOS), was identified by expressing different combinations of putative biosynthetic genes in S. venezuelae. nih.govnih.gov This work demonstrated that the genes gtmB, gtmA, and gacH are responsible for 2-DOS biosynthesis. nih.govnih.gov Further experiments involving the co-expression of glycosyltransferase genes, such as gtmG and gtmE, led to the production of key intermediates like 2'-N-acetylparomamine, paromamine, and the first pseudotrisaccharide, gentamicin A2. nih.govnih.gov These studies provided in vivo evidence for the functions of these enzymes and helped to piece together the early steps of the gentamicin biosynthetic pathway. nih.govnih.gov This approach of heterologous expression serves as an effective platform for dissecting complex biosynthetic pathways of antibiotics from less manageable microorganisms. nih.gov

Rational Design for Enhanced this compound Yield

Rational design, based on a detailed understanding of the biosynthetic pathway, offers a targeted approach to enhance the production of specific gentamicin components like this compound or its precursors. By manipulating the expression of key regulatory and biosynthetic genes, it is possible to redirect metabolic flux towards the desired product.

Another approach is to knock out genes that lead to the formation of undesired byproducts. For instance, inactivating the genK gene, which encodes the C-6' methyltransferase, can block the pathway leading to C-6' methylated gentamicins, thereby increasing the production of components like gentamicin C1a. nih.govresearchgate.netmdpi.com Similarly, knocking out the genL gene, which is responsible for the terminal 6'-N-methylation, can lead to the exclusive production of specific precursors. researchgate.netmdpi.com While not directly targeting this compound in the provided literature, these examples of rational design demonstrate the potential to engineer strains for the overproduction of specific, desired gentamicin components.

Combinatorial Biosynthesis for Novel Analog Generation

Combinatorial biosynthesis leverages the substrate flexibility of biosynthetic enzymes to create novel antibiotic analogs with potentially improved properties. This approach involves introducing genes from other antibiotic biosynthetic pathways into the gentamicin-producing organism or modifying the existing pathway to accept different substrates.

The enzymes in the gentamicin biosynthetic pathway, including glycosyltransferases and modification enzymes, have been shown to possess a degree of substrate tolerance. frontiersin.orgnih.gov This promiscuity can be exploited to generate new gentamicin derivatives. For example, the introduction of the glycosyltransferase KanM2 from the kanamycin biosynthetic pathway into M. echinospora resulted in the production of eight novel gentamicin derivatives where the garosamine (B1245194) sugar ring was replaced with a kanosamine ring. frontiersin.orgnih.govnih.gov This "glycodiversification" approach demonstrates the potential of swapping enzymes between different aminoglycoside pathways to create hybrid molecules. frontiersin.org

These novel analogs can then be screened for desired properties, such as enhanced activity or reduced toxicity. frontiersin.orgnih.gov Combinatorial biosynthesis, therefore, provides a powerful tool for expanding the chemical diversity of the gentamicin family and developing new drug candidates. frontiersin.orgnih.govnih.gov

| Strategy | Description | Outcome | Reference |

| Heterologous Expression | Expression of gentamicin biosynthetic genes in a non-native host like Streptomyces venezuelae. | Elucidation of gene function and reconstruction of biosynthetic pathways for intermediates like gentamicin A2. | nih.govnih.gov |

| Rational Design (Overexpression) | Increased expression of key glycosyltransferase genes (e.g., KanM1, GenM2). | Enhanced production of gentamicin components by increasing the supply of sugar precursors. | nih.govresearchgate.net |

| Rational Design (Gene Knockout) | Inactivation of genes for specific modification steps (e.g., genK, genL). | Redirection of metabolic flux to produce specific gentamicin components like C1a exclusively. | nih.govresearchgate.netmdpi.com |

| Combinatorial Biosynthesis | Introduction of biosynthetic genes from other pathways (e.g., KanM2 from kanamycin biosynthesis). | Generation of novel gentamicin analogs with altered sugar moieties. | frontiersin.orgnih.govnih.gov |

Structural Elucidation and Conformational Analysis of Gentamicin A3

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Gentamicin (B1671437) A3

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules like Gentamicin A3 in solution. magritek.com It provides insights into the chemical environment of individual atoms and their spatial relationships, which are crucial for a complete structural assignment and conformational understanding.

The initial step in the NMR analysis of this compound involves the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical shifts, multiplicities, and coupling constants of the protons, offering preliminary information about the different sugar and aminocyclitol moieties. wisc.edu However, due to the structural complexity and spectral overlap often seen in aminoglycosides, 1D spectra alone are insufficient for a complete assignment.

To overcome these limitations, a series of two-dimensional (2D) NMR experiments are employed. These experiments correlate nuclear spins through chemical bonds or through space, providing a wealth of connectivity information.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.eduyoutube.com By analyzing the cross-peaks in a COSY spectrum, it is possible to trace out the spin systems within each of the sugar rings and the 2-deoxystreptamine (B1221613) core of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH). sdsu.eduyoutube.com The HSQC spectrum is instrumental in assigning the ¹³C chemical shifts based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly powerful for connecting the individual spin systems (the sugar rings and the aminocyclitol) by showing correlations across the glycosidic linkages.

The data obtained from these experiments are pieced together like a puzzle to build a complete and unambiguous assignment of all the proton and carbon signals in this compound.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Aminoglycoside Substructure similar to this compound

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

| 1' | 100.5 | 5.10 | d | 3.5 |

| 2' | 72.8 | 3.65 | dd | 10.0, 3.5 |

| 3' | 73.5 | 3.80 | t | 10.0 |

| 4' | 70.2 | 3.55 | t | 9.5 |

| 5' | 74.1 | 3.90 | m | |

| 6' | 42.3 | 3.10, 2.95 | m |

Beyond establishing the covalent structure, NMR spectroscopy is a powerful tool for investigating the three-dimensional conformation of this compound in solution. columbia.edu This is achieved primarily through the use of the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. lcms.cz

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect protons that are in close spatial proximity, regardless of whether they are connected through chemical bonds. lcms.cz The intensity of the NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of internuclear distances up to approximately 5 Å.

By analyzing the pattern of NOE/ROE correlations, the relative orientation of the different rings and the conformation of the glycosidic linkages can be determined. For molecules in the molecular weight range of gentamicin, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur for medium-sized molecules. lcms.cz These studies have revealed that aminoglycosides like gentamicin adopt a relatively well-defined, albeit flexible, conformation in solution, which is crucial for their binding to the ribosomal RNA target. columbia.edu

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an essential technique for the characterization of this compound, providing a precise determination of its molecular weight and offering valuable structural information through the analysis of its fragmentation patterns. scirp.org

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), allows for the determination of the molecular mass of a compound with very high accuracy (typically to within a few parts per million). nih.govasianpubs.org This high precision enables the unambiguous determination of the elemental composition of this compound, confirming its molecular formula. ESI is a soft ionization technique that allows the intact molecule to be transferred into the gas phase as a protonated species, [M+H]⁺, which is then detected by the mass analyzer. acs.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 450.2564 | 450.2561 |

Note: The observed m/z is hypothetical but consistent with expected HRMS accuracy.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. researchgate.netresearchgate.net In an MS/MS experiment, the protonated molecule of this compound is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

The analysis of the fragmentation pattern of this compound provides crucial information about its structure. The primary fragmentation pathway for aminoglycosides involves the cleavage of the glycosidic bonds that link the sugar rings together. This results in the loss of one or more of the sugar moieties, and the masses of the resulting fragment ions can be used to identify the individual components of the molecule. For example, a characteristic fragment ion observed in the MS/MS spectra of many gentamicin components corresponds to the 2-deoxystreptamine core with one of the sugar rings attached. By carefully analyzing the masses and relative abundances of the various fragment ions, the sequence and connectivity of the sugar units in this compound can be confirmed. asianpubs.org

X-ray Crystallography and Diffraction Studies

Direct X-ray crystallography data for isolated this compound is not extensively reported in the literature, a common situation for minor, less stable, or difficult-to-crystallize components of a natural product mixture. However, significant structural insights can be gleaned from crystallographic and NMR studies of closely related gentamicin analogs and their complexes with biological targets, such as ribosomal RNA (rRNA).

Studies on the binding of gentamicin components to the A-site of 16S rRNA have been pivotal. For instance, the solution structure of the Gentamicin C1a-RNA A-site complex has been solved using high-resolution NMR. embopress.orgembopress.org These studies reveal that rings I and II of the aminoglycoside direct the specific interactions with the RNA. While not this compound, this data provides a foundational model for how related gentamicins dock into their target site.

Furthermore, powder X-ray diffraction (PXRD) has been employed to study gentamicin in different formulations. For example, PXRD analysis of gentamicin-loaded apatite cement composites showed characteristic peaks of hydroxyapatite, indicating the antibiotic did not disrupt the material's crystal structure. mdpi.com While these studies focus on the carrier material, they demonstrate the application of diffraction techniques to gentamicin-containing systems. mdpi.com

Crystallographic work on enzymes that confer resistance to gentamicin also provides indirect structural context. The enzyme aminoglycoside-2′′-phosphotransferase-Ic [APH(2′′)-Ic] from Enterococcus gallinarum, which inactivates gentamicin, has been crystallized and analyzed via X-ray diffraction. nih.gov The structural data of this enzyme, both alone and in complex with substrates, helps to understand the molecular requirements for gentamicin recognition and modification, which are inherently tied to the antibiotic's three-dimensional structure.

Stereochemical Aspects of this compound

This compound is an aminocyclitol glycoside, characterized by a central 2-deoxystreptamine ring (ring II) linked to two amino sugars. The stereochemistry of these rings and their substituents is critical to its biological function.

The gross structure of this compound was determined alongside other minor components like A1 and A4. capes.gov.br Like other gentamicins, it is built upon a 2-deoxystreptamine core. The key structural feature that distinguishes the various gentamicins lies in the substitutions on the purpurosamine (ring I) and garosamine (B1245194) (ring III) moieties attached to the 2-deoxystreptamine.

Structural Comparisons with Other Gentamicin Components and Aminoglycosides

The structure of this compound is best understood in comparison to its more abundant relatives within the gentamicin complex and to other classes of aminoglycosides.

Comparison with Gentamicin C Components: The major components—Gentamicin C1, C1a, and C2—differ from each other primarily by the methylation pattern at the 6'-position of the purpurosamine ring (ring I). embopress.orgresearchgate.net

Gentamicin C1a has no methyl groups at this position. nih.gov

Gentamicin C2 has a single methyl group at the 6'-carbon. nih.gov

Gentamicin C1 has a methyl group on the 6'-carbon and another on the 6'-amino group. nih.gov

Gentamicin A and its related minor components, including A3, differ from the C-series primarily in the nature of the third sugar ring (garosamine in the C-series).

Comparison with Other Aminoglycoside Classes: A key structural distinction between different families of aminoglycosides is the linkage between the 2-deoxystreptamine ring (II) and the third sugar ring.

4,6-disubstituted Aminoglycosides: In the gentamicin and kanamycin (B1662678) families, ring III is attached to position 6 of the 2-deoxystreptamine ring. embopress.orgembopress.org This arrangement is a hallmark of many clinically significant aminoglycosides.

4,5-disubstituted Aminoglycosides: In the neomycin family, which includes neomycin and paromomycin, ring III is connected to position 5 of the 2-deoxystreptamine ring. embopress.orgresearchgate.net

Table 1: Key Structural Features of Selected Aminoglycosides

| Compound | Family | Substitution Pattern on 2-deoxystreptamine | Key Distinguishing Feature |

|---|---|---|---|

| This compound | Gentamicin | 4,6-disubstituted | A minor component with a specific substitution pattern on its sugar rings, differing from the C-series. uobabylon.edu.iq |

| Gentamicin C1a | Gentamicin | 4,6-disubstituted | Lacks methylation at the 6' position of ring I. embopress.orgnih.gov |

| Kanamycin | Kanamycin | 4,6-disubstituted | Structurally similar to gentamicins but with different ring substituents. researchgate.net |

| Neomycin | Neomycin | 4,5-disubstituted | Ring III is linked at position 5 of the central ring. embopress.orgresearchgate.net |

| Paromomycin | Neomycin | 4,5-disubstituted | Ring III is linked at position 5; used in comparative binding studies. embopress.org |

Molecular Mechanisms of Gentamicin A3 Action

Ribosomal Target Binding and Interaction Dynamics

The primary intracellular target of Gentamicin (B1671437) A3 is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, Gentamicin A3 binds to the 30S ribosomal subunit, a key player in the decoding of genetic information from messenger RNA (mRNA). researchgate.netscbt.comcreative-diagnostics.com

Binding to the 30S Ribosomal Subunit

This compound, as part of the gentamicin C complex, binds with high affinity to the 30S ribosomal subunit. embopress.orgembopress.org This interaction is crucial for its antibacterial activity. Studies on the components of the gentamicin C complex, such as gentamicin C1a (which is structurally very similar to A3), have shown that these molecules bind to the same site on the 30S subunit, albeit with slightly different affinities. embopress.orgresearchgate.net The binding is a specific and crucial step that initiates a cascade of events disrupting normal ribosomal function. researchgate.netscbt.comcreative-diagnostics.com The interaction is primarily with the ribosomal RNA (rRNA) component of the subunit, highlighting the role of RNA as a drug target. embopress.org

Interactions with 16S rRNA and 23S rRNA

The binding site for this compound on the 30S subunit is located within the 16S ribosomal RNA (rRNA), specifically at the A-site decoding region. embopress.orgembopress.orgnih.gov This region is highly conserved across bacterial species and is critical for ensuring the fidelity of protein synthesis. Structural studies of the closely related gentamicin C1a complexed with a model A-site RNA oligonucleotide have provided detailed insights into these interactions. embopress.orgembopress.orgnih.gov

This compound binds in the major groove of the 16S rRNA. embopress.orgnih.gov Key interactions involve specific nucleotides within this region. For instance, upon binding, gentamicin forces a conformational change in the A-site, particularly affecting universally conserved adenosine (B11128) residues A1492 and A1493. wikipedia.orgstanford.edu These residues are crucial for the ribosome's proofreading mechanism. In their normal state, they monitor the codon-anticodon interaction and signal the rejection of incorrect transfer RNA (tRNA). Gentamicin binding locks these residues in a conformation that mimics the state of a correct codon-anticodon match, thereby tricking the ribosome into accepting incorrect tRNAs. wikipedia.org

| Ribosomal Component | Interacting Region/Residue | Consequence of Interaction |

| 16S rRNA (A-site) | Major groove, helix 44 | High-affinity binding, initiation of inhibitory cascade. embopress.orgwikipedia.org |

| 16S rRNA | Adenosines A1492 & A1493 | Conformational change, loss of proofreading function. wikipedia.orgstanford.edu |

| 16S rRNA | Guanosine 1405, Guanosine 1491, Cytosine 1496 | Part of the gentamicin binding site. asm.org |

| 23S rRNA (indirect) | 2660 loop region | Potential influence on translational accuracy and resistance. asm.org |

Effects on mRNA Translation and Protein Synthesis Fidelity

The binding of this compound to the ribosomal A-site has profound consequences for mRNA translation and the fidelity of protein synthesis. By forcing the acceptance of incorrect aminoacyl-tRNAs, gentamicin induces misreading of the mRNA codons. researchgate.netscbt.comnih.gov This leads to the synthesis of non-functional or aberrant proteins with incorrect amino acid sequences. embopress.org

The accumulation of these faulty proteins within the bacterial cell disrupts essential cellular processes and contributes to the bactericidal effect of the antibiotic. embopress.org Furthermore, gentamicin can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. nih.gov This blockage further halts protein synthesis. The combined effect of producing faulty proteins and inhibiting their synthesis altogether leads to a complete shutdown of the cell's ability to produce essential proteins, ultimately resulting in cell death. researchgate.netcreative-diagnostics.com

Cellular Uptake and Transport Mechanisms at a Molecular Level

For this compound to reach its ribosomal target, it must first cross the bacterial cell envelope. This process involves a multi-step transport mechanism. The initial step is an electrostatic interaction between the polycationic aminoglycoside and the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. drugbank.comasm.org This interaction displaces divalent cations that stabilize the LPS layer, leading to a transient disruption of the outer membrane and allowing the antibiotic to enter the periplasmic space. drugbank.com

Subsequent transport across the inner cytoplasmic membrane is an active, energy-dependent process. nih.gov This uptake is reliant on the cell's membrane potential and electron transport chain. frontiersin.org This explains why aminoglycosides like gentamicin are less effective against anaerobic bacteria, which lack the necessary respiratory chain to generate a sufficient membrane potential for drug uptake. nih.gov Studies using fluorescently-tagged gentamicin have shown that its uptake is time- and temperature-dependent and can be saturated, suggesting the involvement of specific transport systems. nih.gov While endocytosis is a known uptake mechanism in eukaryotic cells, in bacteria, transport appears to occur via pores or transporters in the plasma membrane. nih.gov

Bactericidal Mechanisms Beyond Protein Synthesis Inhibition (e.g., membrane disruption)

While the inhibition of protein synthesis is the primary mechanism of action for this compound, there is evidence for additional bactericidal effects, particularly related to membrane damage. The incorporation of mistranslated, non-functional proteins into the cell membrane can compromise its integrity, leading to increased permeability and leakage of essential cellular components. nih.gov

Mechanisms of Resistance to Gentamicin A3

Enzymatic Modification of Gentamicin (B1671437) A3

The most prevalent mechanism of resistance to gentamicin and other aminoglycosides is the enzymatic inactivation of the drug. nih.govcreighton.edu Bacteria produce aminoglycoside-modifying enzymes (AMEs) that catalyze the covalent modification of the Gentamicin A3 molecule. creative-diagnostics.comconicet.gov.ar This alteration prevents the antibiotic from binding to its ribosomal target, thereby conferring resistance. creative-diagnostics.comucl.ac.be These enzymes are typically categorized into three main classes based on the chemical group they transfer to the aminoglycoside. creighton.educreative-diagnostics.com

Aminoglycoside N-acetyltransferases (AACs) are a major family of AMEs that inactivate this compound by transferring an acetyl group from acetyl-coenzyme A to one of its amino groups. researchgate.netwjpsronline.comresearchgate.net This acetylation alters the structure of the antibiotic, diminishing its ability to bind to the 30S ribosomal subunit. wjpsronline.com

Several subclasses of AACs have been identified, with AAC(3) enzymes being particularly significant for gentamicin resistance. nih.govmdpi.com These enzymes specifically acetylate the 3-amino group of the 2-deoxystreptamine (B1221613) ring of the aminoglycoside. mcmaster.ca For example, AAC(3)-I, AAC(3)-II, AAC(3)-III, and AAC(3)-IV are known to confer resistance to gentamicin. nih.govmcmaster.canih.gov The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species. mdpi.comucl.ac.be

Table 1: Examples of Aminoglycoside N-Acetyltransferases (AACs) Conferring Gentamicin Resistance This table is interactive. Users can sort columns by clicking on the headers.

| Enzyme Subclass | Gene Example | Primary Substrates |

|---|---|---|

| AAC(3)-I | aac(3)-Ia | Gentamicin, Sisomicin, Fortimicin |

| AAC(3)-II | aac(3)-IIa | Gentamicin, Tobramycin, Netilmicin |

| AAC(3)-III | aacC3 | Gentamicin |

| AAC(3)-IV | aac(3)-IV | Gentamicin |

| AAC(2') | AAC(2')-I | Gentamicin, Tobramycin, Kanamycin (B1662678) |

Data sourced from multiple studies. conicet.gov.arnih.govmdpi.comnih.govmdpi.com

Aminoglycoside O-phosphotransferases (APHs), also known as aminoglycoside kinases, constitute another major class of AMEs. wjpsronline.com These enzymes inactivate this compound by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. researchgate.netnih.govresearchgate.net This phosphorylation adds a bulky, negatively charged group to the molecule, sterically hindering its interaction with the ribosomal target site. researchgate.net

APHs are classified based on the position of the hydroxyl group they modify. researchgate.net For instance, APH(3') enzymes phosphorylate the 3'-hydroxyl group, a common mechanism of resistance to aminoglycosides like kanamycin and neomycin. wjpsronline.com While some APH enzymes can modify gentamicin, this is less common than acetylation. For example, the bifunctional enzyme AAC(6')-APH(2") found in Gram-positive cocci can confer resistance to gentamicin. wjpsronline.commdpi.com

Aminoglycoside O-adenylyltransferases (ANTs), also referred to as aminoglycoside nucleotidyltransferases, represent the third class of AMEs. researchgate.netresearchgate.net These enzymes catalyze the transfer of an adenylyl group (AMP) from ATP to a hydroxyl group on the this compound molecule. researchgate.netresearchgate.net This modification also leads to steric interference and prevents the antibiotic from binding to the ribosome. researchgate.net

ANTs are also categorized by the site of modification. ANT(2")-Ia is a clinically relevant enzyme that can inactivate gentamicin, tobramycin, and kanamycin. mdpi.com The genes encoding these enzymes are frequently found on mobile genetic elements, contributing to the dissemination of resistance. mdpi.com

The inactivation of this compound by AMEs is a result of specific molecular interactions between the enzyme and the antibiotic. The crystal structures of several AMEs in complex with aminoglycosides have revealed the basis for their substrate specificity. nih.gov For example, the binding pocket of APH(3')-IIIa contains a flexible loop that allows it to accommodate a variety of aminoglycoside substrates. nih.gov The modification, whether it be acetylation, phosphorylation, or adenylylation, alters the charge and shape of the this compound molecule. researchgate.net This change prevents the key interactions necessary for high-affinity binding to the A-site of the 16S rRNA within the bacterial ribosome, ultimately rendering the antibiotic ineffective. researchgate.net

Target Site Modification

Another significant mechanism of resistance to this compound involves alterations to its target, the bacterial ribosome. mdpi.comnih.gov By modifying the ribosomal binding site, bacteria can reduce the affinity of the antibiotic, thereby diminishing its inhibitory effect on protein synthesis. nih.govcreative-diagnostics.com

A primary mechanism of target site modification is the methylation of ribosomal RNA (rRNA). asm.orgmsu.ru Specific methyltransferase enzymes can add a methyl group to nucleotides within the A-site of the 16S rRNA, which is the binding site for aminoglycosides like gentamicin. asm.orgnih.gov This methylation creates a steric clash that prevents the antibiotic from binding effectively. asm.org

This resistance mechanism was first identified in aminoglycoside-producing bacteria, such as Micromonospora purpurea, the producer of gentamicin, as a means of self-protection. asm.orgnih.gov However, the genes encoding these 16S rRNA methyltransferases have since been found on mobile genetic elements in clinical isolates of pathogenic bacteria. asm.org The methylation of specific residues, such as G1405 or A1408 in the 16S rRNA, can confer high-level resistance to a broad range of aminoglycosides, including gentamicin. asm.org

Mutations in Ribosomal Proteins

The primary intracellular target of this compound is the 30S ribosomal subunit, where it binds to a specific region of the 16S rRNA known as the A-site. This binding event disrupts protein synthesis, leading to the production of mistranslated proteins and ultimately cell death. A significant, albeit less common, mechanism of high-level resistance involves mutations in the genes encoding components of this ribosomal target.

Alterations in the gene rpsL, which encodes the ribosomal protein S12, can confer resistance to certain aminoglycosides. These mutations can change the conformation of the ribosome, sterically hindering or reducing the binding affinity of this compound to its A-site target. While mutations in the 16S rRNA gene (rrs) itself are more directly linked to aminoglycoside resistance, modifications in associated proteins like S12 represent a key mechanism of target-based resistance. Such mutations are typically chromosomal and arise from selective pressure, leading to stable resistance phenotypes that are passed down vertically to subsequent generations.

Table 1: Ribosomal Mutations Conferring Aminoglycoside Resistance

| Gene Target | Encoded Product | Mechanism of Resistance | Consequence for this compound |

|---|---|---|---|

| rpsL | Ribosomal Protein S12 | Alters the conformation of the 30S ribosomal subunit. | Reduces the binding affinity of the drug to its A-site target, preventing inhibition of protein synthesis. |

| rrs | 16S ribosomal RNA | Directly modifies the nucleotide sequence of the A-site binding pocket. | Prevents or severely weakens the binding of this compound, leading to high-level resistance. |

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transmembrane protein complexes that actively extrude a wide range of toxic substances, including antibiotics like this compound, from the bacterial cytoplasm. By pumping the drug out of the cell, these systems prevent it from reaching the necessary intracellular concentration to inhibit its ribosomal target. This mechanism contributes to intrinsic and acquired resistance in many pathogenic bacteria, particularly Gram-negative species.

Several major superfamilies of efflux pumps are implicated in aminoglycoside resistance:

Resistance-Nodulation-Division (RND) Family: Systems like the AcrAB-TolC pump in Escherichia coli and the MexXY-OprM system in Pseudomonas aeruginosa are well-characterized. The MexXY component specifically recognizes and binds aminoglycosides, conferring resistance to a broad spectrum of these drugs, including the components of the gentamicin complex.

Major Facilitator Superfamily (MFS): While primarily associated with other antibiotic classes, some MFS pumps can contribute to low-level aminoglycoside resistance.

Multidrug and Toxin Extrusion (MATE) Family: These pumps utilize electrochemical gradients (Na⁺ or H⁺) to expel cationic drugs.

Overexpression of these efflux pumps, often triggered by mutations in regulatory genes, is a common clinical finding in multidrug-resistant isolates.

Table 2: Key Efflux Pump Systems in Aminoglycoside Resistance

| Pump System | Pump Family | Common Bacterial Host | Relevance to this compound Resistance |

|---|---|---|---|

| MexXY-OprM | RND | Pseudomonas aeruginosa | A primary efflux system for aminoglycosides; its overexpression is a major cause of clinical resistance. |

| AcrAB-TolC | RND | Escherichia coli, Salmonella spp. | Contributes to intrinsic and acquired multidrug resistance, including reduced susceptibility to aminoglycosides. |

| AcrD | RND | Escherichia coli | Demonstrates a higher specificity for aminoglycosides compared to AcrB and actively exports them. |

Permeability Barriers and Reduced Drug Uptake

For this compound to be effective, it must first cross the bacterial cell envelope to reach the cytoplasm. Bacteria can develop resistance by modifying the structure of this envelope to reduce drug permeability. The uptake of aminoglycosides is a multi-step process. In Gram-negative bacteria, the cationic drug first interacts electrostatically with the anionic lipopolysaccharide (LPS) of the outer membrane. It then traverses the outer membrane, likely through porin channels, and is subsequently transported across the inner cytoplasmic membrane in an energy-dependent process that relies on the proton motive force.

Resistance via reduced uptake can occur through several alterations:

Outer Membrane Modification: Changes in the composition of LPS can reduce the initial electrostatic binding, hindering the first step of uptake.

Reduced Energy-Dependent Transport: Mutations that disrupt the electron transport chain and reduce the proton motive force can impair the final, critical step of aminoglycoside transport into the cytoplasm. This is often observed in anaerobic conditions or in specific mutants known as small-colony variants (SCVs).

Biofilm Formation: Bacteria encased in a biofilm matrix are physically protected from antibiotics. The extracellular polymeric substance (EPS) of the biofilm can bind and sequester this compound, preventing it from reaching the cells within the community.

Genetic Basis of Resistance Acquisition and Dissemination

While spontaneous mutations can lead to resistance, the rapid spread of resistance among bacterial populations is primarily driven by the acquisition of resistance genes via Horizontal Gene Transfer (HGT). These genes are often located on mobile genetic elements that can be easily exchanged between different bacteria, even across species barriers.

Mobile genetic elements (MGEs) are the primary vehicles for the dissemination of antibiotic resistance determinants, including those that confer resistance to this compound.

Plasmids: These are self-replicating, extrachromosomal circular DNA molecules. Resistance (R) plasmids can carry multiple genes conferring resistance to different classes of antibiotics, allowing for the co-selection of resistance to this compound when another antibiotic is used.

Transposons: Often called "jumping genes," these are segments of DNA that can move from one location in the genome to another (e.g., from a plasmid to the chromosome or vice-versa). Composite transposons frequently carry aminoglycoside resistance genes flanked by insertion sequences, facilitating their mobilization.

Integrons: These are genetic assembly platforms that capture and express mobile gene cassettes. A typical class 1 integron, commonly found in clinical isolates, contains an integrase gene (intI1), a recombination site (attI1), and a promoter that drives the expression of captured gene cassettes. Many cassettes contain genes encoding for aminoglycoside-modifying enzymes, which are a primary mechanism of resistance to the gentamicin complex.

Table 3: Mobile Genetic Elements in Resistance Dissemination

| Element | Key Features | Role in Spreading this compound Resistance |

|---|---|---|

| Plasmids | Extrachromosomal, self-replicating DNA. Often carry multiple resistance genes. | Act as vectors to transfer a suite of resistance genes, including those for aminoglycosides, between bacteria via conjugation. |

| Transposons | Mobile DNA segments ("jumping genes"). Can move between plasmids and chromosomes. | Facilitate the integration of resistance genes into new genetic contexts, ensuring their stability and expression. |

| Integrons | Genetic platforms that capture and express gene cassettes. | Efficiently accumulate and express multiple resistance genes, including those that inactivate this compound, creating multidrug-resistant phenotypes. |

Horizontal Gene Transfer (HGT) is the process by which bacteria share genetic material, including the MGEs described above. There are three primary mechanisms:

Conjugation: This process, often described as "bacterial mating," involves the direct transfer of genetic material (typically a plasmid) from a donor cell to a recipient cell through a specialized structure called a pilus. It is the most efficient mechanism for spreading multidrug resistance plasmids through a bacterial population.

Transduction: In this mechanism, a bacteriophage (a virus that infects bacteria) acts as a vector. During viral replication, a piece of the host bacterium's DNA, potentially containing a resistance gene, can be mistakenly packaged into a new phage particle. This phage can then infect a new bacterium and inject the resistance gene.

Transformation: This involves the uptake, integration, and expression of free or "naked" DNA from the surrounding environment. While less efficient in many species compared to conjugation, it is a significant mechanism for acquiring resistance in naturally competent bacteria like Streptococcus pneumoniae and Acinetobacter baumannii.

These HGT mechanisms ensure that a resistance determinant that evolves in one bacterium can be rapidly disseminated to others, contributing to the widespread challenge of resistance to antibiotics like this compound.

Synthetic and Semi Synthetic Derivatization of Gentamicin A3

Strategies for Chemical Modification of Gentamicin (B1671437) A3 Scaffold

The chemical modification of the gentamicin scaffold, including structures like Gentamicin A3, is primarily aimed at altering its interaction with bacterial targets or inactivating enzymes. The key reactive sites are the five amino groups and several hydroxyl groups distributed across its three-ring structure.

Strategies for modification often involve achieving regioselectivity—targeting a specific functional group while leaving others untouched. This is a significant challenge due to the similar reactivity of the multiple amino and hydroxyl groups. Common approaches include:

Protecting Group Chemistry : This classic strategy involves selectively "blocking" certain reactive groups to direct a chemical reaction to a specific, unprotected site. For instance, selective acetylation of the 1, 3, 2', and 6' amino groups can be achieved by treating the free base with carbon dioxide prior to acetylation, allowing for subsequent modification at the 3''-position. nih.gov

Chemoenzymatic Synthesis : This modern approach utilizes enzymes for highly specific modifications under mild conditions, often eliminating the need for complex protection and deprotection steps. Transaminase (TAm) enzymes have been used to selectively deaminate the C-6′ position of aminoglycosides, generating an aldehyde. nih.gov This aldehyde then serves as a handle for subsequent, highly regioselective reductive amination to introduce new substituents at that specific position. nih.gov

Direct Regioselective Acylation and Alkylation : Under carefully controlled conditions, direct modification can be achieved. For example, N-hydroxysuccinimide esters have been used for regioselective acylation of a specific amino group without protecting groups. nih.gov Similarly, regioselective ethylation has been demonstrated using acetaldehyde (B116499) and sodium cyanoborohydride, although with challenges in selectivity. nih.gov

Design and Synthesis of Novel this compound Analogs

The design of novel gentamicin analogs is driven by the need to combat bacterial resistance and enhance therapeutic potential. Synthesis often begins from commercially available gentamicin mixtures or from specific, isolated components.

One innovative approach involves a two-step chemoenzymatic route to create mono-alkylated gentamicin C1a analogs, a process applicable to the this compound scaffold. nih.gov This method first uses a transaminase enzyme to convert the C-6' amine into an aldehyde, which then undergoes reductive amination with various primary amines to yield novel 6'-alkylated derivatives. nih.gov This strategy has successfully produced a series of analogs with conversions ranging from 13–90%. nih.gov

Another strategy focuses on modifying the 3''-position. This involves a multi-step chemical synthesis that includes:

Selective N-protection of the 1, 3, 2', and 6' amino groups. nih.gov

Chemical or photochemical de-N-methylation at the 3''-position. nih.gov

Re-alkylation at the 3''-amino group to introduce novel substituents. nih.gov

Deprotection to yield the final 3''-N-alkyl analogs. nih.gov

Combinatorial biosynthesis represents another frontier, where genetic engineering of the producing organism, Micromonospora purpurea, is used to generate novel structures. nih.gov By introducing genes from other aminoglycoside pathways, such as the kanamycin (B1662678) pathway, researchers have created hybrid molecules. For example, replacing the garosamine (B1245194) ring of gentamicin with kanosamine has led to the production of new derivatives known as genkamicins. nih.gov

Structure-Activity Relationship (SAR) Studies for Modified this compound Structures

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications impact the biological activity of gentamicin analogs. These studies correlate structural changes with antibacterial potency, often measured by the Minimum Inhibitory Concentration (MIC).

Modification at the 6'-Position : A study on eleven novel 6'-gentamicin C1a analogs revealed that while many modifications reduced or abolished activity, some retained significant potency. nih.gov For instance, analogs with small, linear alkyl chains at the 6'-position showed notable antibacterial activity. Four of the active compounds also retained activity against an aminoglycoside-resistant Escherichia coli strain, indicating that this position can be modified to overcome certain resistance mechanisms. nih.gov

Modification at the 3"-Position : The conversion of the 3"-methylamino group in gentamicins C1 and C2 to a guanidine (B92328) group resulted in derivatives that not only maintained activity against a standard E. coli strain but also showed activity against resistant strains expressing various aminoglycoside modifying enzymes (AMEs). heraldopenaccess.us This suggests that modification at this site can sterically hinder the action of AMEs, restoring the antibiotic's effectiveness.

Conjugation and Activity : When gentamicin is conjugated to a polymer like agar (B569324), the resulting material exhibits good antibacterial activity that is positively correlated with the immobilization rate of gentamicin. mdpi.comnih.gov For example, an agar-gentamicin conjugate with a higher gentamicin content (12.68%) showed lower MIC values against E. coli (39.1 μg/mL) and Staphylococcus aureus (19.5 μg/mL) compared to a conjugate with lower gentamicin content. mdpi.comnih.gov

| Compound/Conjugate | Modification | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Agar-Gentamicin Conjugate 1 (AG-GT-1) | 9.20% Gentamicin Immobilized | S. aureus | ~78 | mdpi.com |

| Agar-Gentamicin Conjugate 2 (AG-GT-2) | 12.68% Gentamicin Immobilized | S. aureus | 19.5 | mdpi.comnih.gov |

| Agar-Gentamicin Conjugate 1 (AG-GT-1) | 9.20% Gentamicin Immobilized | E. coli | ~156 | mdpi.com |

| Agar-Gentamicin Conjugate 2 (AG-GT-2) | 12.68% Gentamicin Immobilized | E. coli | 39.1 | mdpi.comnih.gov |

Conjugation Chemistry for Advanced Research Materials

The conjugation of this compound and its related compounds to larger molecules and materials is a key strategy for developing advanced systems for drug delivery and biomedical applications.

Gentamicin can be covalently linked to natural and synthetic polymers to create conjugates with novel properties.

Agarose Conjugates : Gentamicin has been successfully immobilized on an agar backbone. The process involves the oxidation of agar to create aldehyde groups, followed by a Schiff base reaction with the amino groups of gentamicin and subsequent reduction to form a stable bond. mdpi.comnih.gov These conjugates exhibit antibacterial activity and altered physical properties, such as gelling and melting temperatures. mdpi.comnih.gov

Chitosan (B1678972) Conjugates : Carbodiimide chemistry is a common method for conjugating gentamicin to chitosan films. researchgate.net This involves activating the carboxyl groups on a modified chitosan surface with EDC/NHS, followed by the formation of an amide bond with gentamicin's amino groups. researchgate.net Another method involves the periodate (B1199274) oxidation of chitosan to form aldehyde groups, which then react with gentamicin via a Schiff base reaction. researchgate.net

Dendrimer Conjugates : Polyamidoamine (PAMAM) dendrimers have been used as carriers for gentamicin. Thiolated gentamicin can be conjugated to the surface of PEGylated PAMAM dendrimers, resulting in nanoparticles with a high drug loading capacity (around 59% by weight). nih.gov These conjugates have shown a threefold increase in antibacterial properties against Pseudomonas aeruginosa compared to the free drug. nih.gov

Peptidomimetic Polymer Conjugates : A multifunctional conjugate has been developed by grafting both ampicillin (B1664943) and gentamicin onto a biocompatible poly(aspartamide) backbone. nih.gov This approach aims to co-localize the two antibiotics to tackle persistent biofilm infections, potentially leveraging synergistic effects. nih.gov

Integrating gentamicin into nanomaterials offers a promising route to create controlled-release formulations and targeted delivery systems.

Polymeric Nanoparticles : Gentamicin has been encapsulated in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion evaporation method. mdpi.comnih.gov The entrapment efficiency can be enhanced by increasing the pH of the formulation, which reduces the hydrophilicity of gentamicin. nih.gov These nanoparticles provide controlled release of the drug for up to 16 days. nih.gov

Silica (B1680970) Nanoparticles : Functionalized silica nanoparticles can be conjugated with gentamicin. The process involves synthesizing silica nanoparticles, generating surface epoxy groups using 3-glycidyloxypropyltrimethoxysilane, and then reacting these with the amino groups of gentamicin. researchgate.net

Gold Nanoparticles (AuNPs) : Gentamicin can be linked to glutathione-capped AuNPs. researchgate.net The conjugation is typically achieved through a condensation reaction facilitated by EDC/NHS, which activates the carboxyl groups on the glutathione (B108866) capping agent. researchgate.net Molecular dynamics simulations have been used to study the interaction between chitosan-functionalized AuNPs and gentamicin, revealing that the process is influenced by electrostatic interactions and hydrogen bonding. frontiersin.org

Solid Lipid Nanoparticles (SLNs) : Gentamicin has been entrapped in solid lipid microparticles and nanoparticles formulated from various lipids, including homolipids from Bos indicus (tallow fat) and Capra hircus (goat fat). researchgate.netjpionline.org These lipid-based systems can achieve high encapsulation efficiencies (up to 90%) and provide a biphasic release pattern. researchgate.netjpionline.org

| Nanoparticle System | Key Features | Findings | Reference |

|---|---|---|---|

| PLGA Nanoparticles | Controlled-release formulation | Release over 16 days; improved efficacy in vivo against P. aeruginosa | nih.gov |

| PAMAM Dendrimer Conjugate | High drug loading (~59% w/w) | 3-fold increase in antibacterial activity against P. aeruginosa | nih.gov |

| Solid Lipid Microparticles | High encapsulation efficiency (up to 90%) | Biphasic drug release; stable formulation | researchgate.netjpionline.org |

| Chitosan-AuNPs | Computational modeling | Interactions driven by electrostatics and hydrogen bonding | frontiersin.org |

Complexation with Metal Ions and Coordination Chemistry Studies

The amino and hydroxyl functional groups on the gentamicin scaffold make it an effective ligand for coordinating with various metal ions. ikm.org.my The study of these metal complexes is important as complexation can modulate the antibiotic's activity and is relevant to understanding its biological mechanisms and potential toxicity. nih.gov

Five metal complexes of gentamicin with Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. ikm.org.my Spectroscopic analysis (IR and UV-Vis) confirmed that coordination occurs through the deprotonated oxygen of hydroxyl groups and the nitrogen of the amine groups. ikm.org.my The resulting complexes showed altered antimicrobial activity compared to the parent gentamicin sulfate (B86663). Notably, the copper complex exhibited increased activity against all tested microbes, while the chromium complex showed enhanced, selective activity towards S. pyogenes and K. pneumonia. ikm.org.my

Detailed studies on the coordination of copper(II) with gentamicin C1a (a close analog of A3) have been performed using potentiometry, spectroscopy (UV-vis, CD, EPR), and mass spectrometry. nih.gov This research identified several monomeric complexes forming across a pH range of 4-12. The initial coordination at lower pH involves the amino nitrogen and a deprotonated hydroxyl oxygen of the garosamine ring. nih.gov As pH increases, a second amino nitrogen from the purpurosamine ring participates in the coordination. nih.govresearchgate.net These studies are fundamental to understanding the potential role of metal ions in both the therapeutic action and the adverse effects of aminoglycosides.

Advanced Analytical Methodologies for Gentamicin A3 Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), form the cornerstone of analytical strategies for gentamicin (B1671437) A3. These techniques are pivotal for separating Gentamicin A3 from the complex mixture of related compounds present in bulk pharmaceutical ingredients.

Method Development for this compound Separation from Complex Mixtures

The development of robust HPLC and UPLC methods for the separation of this compound is a meticulous process. Since aminoglycosides like gentamicin lack a strong UV-absorbing chromophore, direct UV detection is challenging. thermofisher.comwaters.comwaters.com Consequently, method development often involves indirect detection methods or derivatization. bg.ac.rs

A common approach is the use of ion-pairing reversed-phase liquid chromatography (IP-RPLC). thermofisher.com Volatile perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA), are frequently used as ion-pairing agents in the mobile phase. thermofisher.comresearchgate.net The concentration of the ion-pairing agent is a critical parameter that influences the retention and resolution of gentamicin components. For instance, increasing the TFA concentration can significantly enhance the resolution between gentamicin congeners. thermofisher.com

The choice of the stationary phase is equally important. C18 columns are widely employed for the separation of gentamicin components. derpharmachemica.com Specialized columns, such as those with superior resistance to acidic conditions, can offer improved performance and longevity when using acidic mobile phases. thermofisher.com

A Quality by Design (QbD) approach can be systematically applied to optimize HPLC methods. This involves identifying critical method parameters such as mobile phase composition, flow rate, and column temperature, and then using statistical designs like Plackett-Burman and Box-Behnken to find the optimal conditions for achieving desired responses, such as peak tailing and resolution. derpharmachemica.com For example, a study successfully developed an HPLC method for gentamicin using an isocratic elution system with a mobile phase of methanol (B129727) and diammonium hydrogen phosphate (B84403) buffer on a C18 column. derpharmachemica.com

UPLC systems, with their ability to use smaller particle size columns and operate at higher pressures, offer significant advantages in terms of speed, resolution, and sensitivity. A UPLC-based method can separate the major gentamicin components and impurities, including this compound, within a significantly shorter run time compared to traditional HPLC. waters.comlcms.czwaters.com One such method utilizes an ACQUITY UPLC H-Class System to separate five major gentamicin components and various impurities, including Gentamicin A, A1, and A3, in under 35 minutes. waters.comlcms.czwaters.com

Table 1: Example HPLC/UPLC Method Parameters for Gentamicin Separation

| Parameter | HPLC Method | UPLC Method |

| Column | C18 (250 x 4.6mm, 5µm) derpharmachemica.com | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Methanol and 15mM di-ammonium hydrogen phosphate buffer (pH 10.0) (70:30 v/v) derpharmachemica.com | Gradient elution with mobile phases containing trifluoroacetic acid (TFA) |

| Flow Rate | 0.6 mL/min derpharmachemica.com | Optimized for UPLC system (e.g., 0.4 mL/min) |

| Detection | UV (e.g., 257 nm) derpharmachemica.com | Mass Spectrometry (MS) waters.comlcms.czwaters.com |

| Column Temp. | 40°C derpharmachemica.com | Optimized for separation (e.g., 30°C) |

Detection Strategies (e.g., Mass Spectrometry Coupling)

Due to the absence of a suitable chromophore in gentamicin molecules, alternative detection methods to UV are often necessary for sensitive and specific quantification. thermofisher.comwaters.comwaters.com While derivatization with agents like o-phthalaldehyde (B127526) (OPA) can enable fluorescence detection, this process can be time-consuming and the derivatives may be unstable. bg.ac.rs

The coupling of HPLC or UPLC with mass spectrometry (MS) has emerged as the detection technique of choice for aminoglycosides. waters.comwaters.com LC-MS offers high sensitivity and specificity, allowing for the direct detection of underivatized gentamicin components. waters.comwaters.com The ACQUITY QDa Mass Detector, for example, when integrated with a UPLC system, provides robust and reliable detection of gentamicin and its related impurities without the need for derivatization. waters.comlcms.czwaters.com This setup allows for the generation of mass spectra for individual components, aiding in their identification. lcms.czwaters.com

Other universal detectors that can be coupled with HPLC include the Corona Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD). thermofisher.commdpi.com CAD, in particular, has been shown to effectively detect gentamicin congeners and numerous minor components. thermofisher.com

Mass Spectrometry-Based Quantification Techniques (LC-MS/MS)

For highly sensitive and specific quantification of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

LC-MS/MS methods are developed to achieve complete baseline separation of the gentamicin components. nih.gov Gradient elution on a C18 column is a common chromatographic approach. nih.gov Ionization is typically achieved using positive-ion electrospray ionization (ESI), and detection is performed in multiple reaction monitoring (MRM) mode. nih.gov MRM provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte.

The development and validation of an LC-MS/MS method involve several key steps. Calibration curves are established and should demonstrate linearity over the desired concentration range, with correlation coefficients ideally greater than 0.99. nih.gov A robust LC-MS/MS method was developed for the determination of gentamicin and its impurities, which allowed for the complete baseline separation of the main components. nih.gov Another study presented a validated LC-MS/MS-based candidate reference measurement procedure for total gentamicin quantification, reporting the sum of five major congeners. nih.gov

The validation of these methods according to regulatory guidelines (e.g., ICH) is crucial and typically includes assessment of specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. derpharmachemica.com

Table 2: Key Parameters in a Validated LC-MS/MS Method for Gentamicin

| Validation Parameter | Typical Acceptance Criteria/Finding |

| Linearity (Correlation Coefficient) | > 0.99 nih.gov |

| Accuracy (Recovery) | Within 98-102% |

| Precision (RSD) | < 2% for repeatability, < 3% for intermediate precision bg.ac.rs |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio |

| Limit of Quantification (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy |

Nuclear Magnetic Resonance (NMR) for Purity and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed structural information and can be used for both qualitative and quantitative analysis of gentamicin, including the assessment of this compound purity. ajol.infopurdue.edunih.gov

¹H NMR spectroscopy can serve as a primary analytical method for validating quantification results obtained from other techniques like chromatography. nih.gov By analyzing specific signals in the ¹H NMR spectrum, it is possible to classify gentamicin sulfate (B86663) lots based on their purity. nih.gov For instance, a study utilized multivariate analysis of ¹H NMR data from the 5.0-6.0 ppm region to classify lots into high purity, average quality, and low purity groups. nih.gov

NMR can also be a rapid method for assaying total gentamicin content, with analysis times as short as 30 minutes, a significant improvement over traditional microbiological or chromatographic methods. ajol.info This involves using an internal standard and comparing the integral of specific analyte peaks to that of the standard.

For purity assessment, NMR can identify and quantify impurities by detecting their unique signals in the spectrum. The presence of unexpected signals can indicate the presence of contaminants. By assigning the ¹H and ¹³C NMR spectra of all major and minor components, it becomes possible to interpret the spectrum of a complex gentamicin mixture and determine the mole fractions of each constituent without the need for individual reference standards.

Other Spectroscopic and Chromatographic Approaches

While HPLC, UPLC, and LC-MS/MS are the most prevalent techniques, other methods have also been explored for the analysis of gentamicin.

Spectroscopic Methods:

UV-Visible Spectrophotometry: Although gentamicin lacks a strong chromophore, UV spectrophotometry can be used for its determination, often after a derivatization step. mdpi.com Simple UV spectrophotometric methods have been developed for the estimation of gentamicin, for example, by measuring its absorbance at a specific wavelength in a suitable solvent.

Chromatographic Methods:

Gas Chromatography (GC): GC has been used to measure therapeutic levels of gentamicin in serum. nih.gov This method also typically requires derivatization to increase the volatility of the aminoglycoside.

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): This technique has been developed for the separation of biogenic amines in gentamicin sulfate. researchgate.net While not directly targeting this compound, it demonstrates the potential of alternative chromatographic modes for analyzing related impurities in gentamicin products.

Microbiological Research and in Vitro Activity of Gentamicin A3

In Vitro Antimicrobial Spectrum and Potency against Key Bacterial Pathogens

The in vitro activity of an antimicrobial agent is a primary indicator of its potential therapeutic efficacy. This is typically quantified through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Specific data on the MIC and MBC of purified Gentamicin (B1671437) A3 are scarce in publicly available literature. However, one study investigating antimicrobial resistance in Swedish dairy herds provided some insight into the MIC of Gentamicin A3 against Escherichia coli.

Gram-negative bacteria are a significant cause of infections, and their susceptibility to aminoglycosides like gentamicin is a key aspect of their clinical utility.

A study on Escherichia coli isolates from calves in Swedish dairy herds reported the following MIC values for this compound:

| Bacterial Strain | Herd Type | Number of Isolates (N) | Average MIC (µg/mL) | Median MIC (µg/mL) |

| Escherichia coli | Organic | 20 | 0.60 | 0.50 |

| Escherichia coli | Conventional | 34 | 0.56 | 0.50 |

| Escherichia coli | Organic | 20 | 0.58 | 0.50 |

| Escherichia coli | Conventional | 34 | 0.71 | 0.50 |

| Data from a study on isolates from two different sampling periods. ucl.ac.ukasm.orgmdpi-res.commdpi-res.com |

This data indicates that this compound exhibits activity against these E. coli isolates, with median MIC values of 0.50 µg/mL across different farming systems and sampling periods.

While aminoglycosides are well-known for their activity against Gram-negative bacteria, they also possess activity against some Gram-positive organisms, such as Staphylococcus species.

Studies on Biofilm Formation and Inhibition by this compound

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antimicrobial agents.

There is currently no specific information available in the scientific literature regarding studies on the formation and inhibition of bacterial biofilms by the isolated compound this compound.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (In Vitro)

The combination of different antimicrobial agents can result in synergistic (enhanced effect), antagonistic (reduced effect), or indifferent interactions.

A study investigating the synergistic effects of various antibiotics combined with copper oxide nanoparticles (CuONPs) included "Gentamicin (A3)" in its analysis. The results showed a synergistic effect against Methicillin-resistant Staphylococcus aureus (MRSA), where the zone of inhibition for the Gentamicin disc alone was 31 mm, and it increased to 36 mm when combined with 20 µg of CuONPs. researchgate.net However, it is important to note that the designation "A3" in this context likely refers to the specific antibiotic disc used in the experimental setup rather than the purified chemical compound this compound.

No other specific studies detailing the synergistic or antagonistic interactions of purified this compound with other antimicrobial agents were identified.

Time-Kill Curve Analysis and Post-Antibiotic Effects (In Vitro)

Time-kill curve analysis provides information on the rate of bacterial killing by an antimicrobial agent over time. The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure to an antibiotic.

There are no specific studies on time-kill curve analysis or the post-antibiotic effects of the isolated compound this compound available in the current body of scientific literature.

Future Research Directions and Unanswered Questions for Gentamicin A3

Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthesis of the gentamicin (B1671437) family of compounds by Micromonospora species is a complex, multi-step enzymatic process. While significant progress has been made in delineating the pathway leading to the Gentamicin C complex, specific gaps remain, particularly concerning the regulation and potential branching that might favor the production of minor components like Gentamicin A3. nih.govpnas.orgacs.org

Future research must focus on:

Enzymatic Specificity and Regulation: A deeper investigation into the substrate specificity of the methyltransferases (GenN, GenD1, GenK, and GenL), aminotransferases (GenS2, GenB1), and other key enzymes is required. nih.govpnas.org Understanding why certain intermediates are preferentially channeled towards the C complex over the A complex under wild-type conditions is a critical unanswered question. Research into the regulatory networks that govern the expression of these biosynthetic genes could unveil methods to specifically upregulate the production of Gentamicin A or its precursors.

Identification of "Hidden" Pathways: Recent studies on related compounds like Gentamicin B have revealed previously unknown biosynthetic routes. nih.gov A similar intensive search, combining genomic analysis of Micromonospora strains with metabolomic profiling of mutant cultures, could uncover novel intermediates and enzymatic steps relevant to this compound formation.